molecular formula C26H25FO8S B590315 スルインドアシルフイド-アシル-β-D-グルクロン酸 CAS No. 59973-78-3

スルインドアシルフイド-アシル-β-D-グルクロン酸

カタログ番号 B590315
CAS番号: 59973-78-3
分子量: 516.5 g/mol
InChIキー: FWLAXSAVBCVJBU-UBTHQZBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulindac sulfide-acyl-b-D-glucuronide is a highly efficacious compound used in the biomedical sector. It has tremendous potential for studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis . By impeding prostaglandin synthesis, this compound confers commendable anti-inflammatory attributes .


Synthesis Analysis

Sulindac is a bioprecursor prodrug and differs from its active metabolite from a physicochemical and biological point of view . Sulindac sulfide blocks prostaglandin synthesis . Moreover, sulindac and its metabolites have been reported to show interesting effects in the prevention of colon carcinogenesis .


Molecular Structure Analysis

The molecular formula of Sulindac sulfide-acyl-b-D-glucuronide is C26H25FO8S . The molecular weight is 516.54 .


Chemical Reactions Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic . The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity .

科学的研究の応用

抗炎症剤

スルインドアシルフイド-アシル-β-D-グルクロン酸の由来となるスルインドアシルフイドは、よく知られた抗炎症剤です . 抗腫瘍療法の補助剤として用いられることがあります .

抗腫瘍活性

スルインドアシルフイドとその誘導体(スルインドアシルフイド-アシル-β-D-グルクロン酸を含む)は、抗腫瘍活性について試験されています . U-87膠芽腫、MCF-7ヒト乳がん、HepG2ヒト肝細胞がん、CaCo-2ヒト結腸がん、HeLaヒト子宮頸がんの悪性細胞に対して試験されています .

結腸発がんの予防

スルインドアシルフイドとその代謝物は、結腸発がんの予防において興味深い効果を示しています . これは、抗アポトーシス剤としての潜在的な特性を含む、ヒト試験で実証されています .

プロスタグランジン合成の阻害

スルインドアシルフイドの代謝物であるスルインドアシルフイドは、プロスタグランジン合成を阻害します . この特性は、さまざまな状態の治療のために、バイオメディカルセクターで利用できる可能性があります。

関節リウマチおよび変形性関節症の治療

スルインドアシルフイド-アシル-β-D-グルクロン酸は、バイオメディカルセクターで用いられる非常に効果的な化合物であり、関節リウマチや変形性関節症などの炎症に関連する疾患の研究において大きな可能性を示しています .

薬理学的意義

カルボン酸系薬物からのアシルグルクロン酸の形成は、重要な薬理学的意義を持っています . これには、アシルグルクロン酸が薬理学的に活性である可能性や、アシルグルクロン酸が自発的および酵素的加水分解を受けられるという可能性が含まれています <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 4

作用機序

Target of Action

The primary targets of Sulindac Sulfide-acyl-b-D-glucuronide are the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .

Mode of Action

Sulindac Sulfide-acyl-b-D-glucuronide is believed to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors .

Biochemical Pathways

By inhibiting the COX-1 and COX-2 enzymes, Sulindac Sulfide-acyl-b-D-glucuronide disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This disruption can affect various downstream effects, as prostaglandins play a role in a variety of physiological processes, including inflammation and pain sensation .

Pharmacokinetics

Sulindac Sulfide-acyl-b-D-glucuronide is a prodrug that is metabolized in the body to produce an active sulfide compound . This metabolite undergoes enterohepatic circulation, which helps maintain constant blood levels of the compound . The compound and its metabolites are primarily excreted in the urine, with a small amount of the sulfide metabolite also being eliminated in the urine .

Result of Action

The result of the action of Sulindac Sulfide-acyl-b-D-glucuronide is a decrease in the synthesis of prostaglandins, leading to reduced inflammation and pain . This makes it effective as a non-steroidal anti-inflammatory drug (NSAID), used in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .

Action Environment

The action of Sulindac Sulfide-acyl-b-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s action can be affected by the patient’s liver function, as the drug is metabolized in the liver to produce the active sulfide compound .

Safety and Hazards

Nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac sulfide-acyl-b-D-glucuronide cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . NSAIDs also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

将来の方向性

While the future directions of Sulindac sulfide-acyl-b-D-glucuronide are not explicitly mentioned in the sources, the compound’s potential for studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis suggests that it may have a significant role in future biomedical research .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Sulindac sulfide-acyl-b-D-glucuronide involves the acylation of Sulindac sulfide with b-D-glucuronic acid. The acylation reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group of b-D-glucuronic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Sulindac sulfide", "b-D-glucuronic acid", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "Dimethylformamide (DMF)", "Chloroform", "Methanol", "Dichloromethane" ], "Reaction": [ "Step 1: Dissolve Sulindac sulfide and b-D-glucuronic acid in DMF.", "Step 2: Add DCC or DIC to the reaction mixture and stir for several hours at room temperature to activate the carboxylic acid group of b-D-glucuronic acid.", "Step 3: Add chloroform to the reaction mixture and stir to extract the intermediate Sulindac sulfide-acyl-b-D-glucuronide.", "Step 4: Wash the chloroform layer with methanol and separate the layers.", "Step 5: Dry the chloroform layer over anhydrous sodium sulfate.", "Step 6: Concentrate the chloroform layer under vacuum to yield the crude product.", "Step 7: Purify the crude product by column chromatography using dichloromethane as the eluent.", "Step 8: Dry the purified product under vacuum to obtain Sulindac sulfide-acyl-b-D-glucuronide." ] }

CAS番号

59973-78-3

分子式

C26H25FO8S

分子量

516.5 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+/m0/s1

InChIキー

FWLAXSAVBCVJBU-UBTHQZBOSA-N

異性体SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

正規SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

同義語

β-D-Glucopyranuronic Acid (Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetate]; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。